
1H NMR and 13C NMR analysis of poly(allyl
glycidyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyl glycidyl ether

Cat. No.: B154827 Get Quote

An essential tool for polymer characterization, Nuclear Magnetic Resonance (NMR)

spectroscopy provides detailed information about molecular structure, composition, and

dynamics. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of poly(allyl
glycidyl ether) (PAGE) and its common alternatives, including poly(ethyl glycidyl ether)

(PEGE), poly(propylene glycol) diglycidyl ether (PPGDGE), and poly(glycidyl methacrylate)

(PGMA). The data presented is intended for researchers, scientists, and drug development

professionals working with these polymers.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for poly(allyl glycidyl
ether) and its alternatives. These values are critical for identifying the polymers and

understanding their structural nuances.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Poly(allyl glycidyl ether) and Alternatives
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Polymer
Backbone Protons
(-CH₂-CH-O-)

Side-Chain Protons Reference Solvent

Poly(allyl glycidyl

ether) (PAGE)
3.4 - 3.7

Allyl: -CH₂- (d): ~4.0,

=CH- (m): ~5.9, =CH₂

(m): ~5.2

CDCl₃

PAGE (cis-propenyl

isomer)
3.4 - 3.7

Propenyl: =CH-CH₃

(d): ~1.6, =CH-O- (q):

~4.3, -O-CH= (d):

~6.2

CDCl₃

Poly(ethyl glycidyl

ether) (PEGE)
3.4 - 3.8

Ethyl: -O-CH₂- (q):

~3.5, -CH₃ (t): ~1.2
D₂O

Poly(propylene glycol)

diglycidyl ether

(PPGDGE)

3.1 - 3.8

Propylene glycol: -

CH(CH₃)- (m), -CH₂-

(m), -CH₃ (d): ~1.1

CDCl₃

Poly(glycidyl

methacrylate) (PGMA)

1.8 - 2.1 (-CH₂-), 0.8 -

1.2 (-CH₃)

Glycidyl: -O-CH₂- (m):

3.8-4.3, -CH- (m):

~3.2, Epoxide CH₂

(m): 2.6-2.9

CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Poly(allyl glycidyl ether) and Alternatives
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Polymer
Backbone Carbons
(-CH₂-CH-O-)

Side-Chain
Carbons

Reference Solvent

Poly(allyl glycidyl

ether) (PAGE)
~70-80

Allyl: -CH₂-: ~72,

=CH-: ~135, =CH₂:

~117

CDCl₃

PAGE (cis-propenyl

isomer)
~70-80

Propenyl: =CH-CH₃:

~9.5, =CH-O-: ~100, -

O-CH=: ~145

CDCl₃

Poly(ethyl glycidyl

ether) (PEGE)
~62, ~71, ~80

Ethyl: -O-CH₂-: ~66.5,

-CH₃: ~14.6
D₂O

Poly(propylene glycol)

diglycidyl ether

(PPGDGE)

Not explicitly detailed

in search results

Propylene glycol &

glycidyl carbons
CDCl₃

Poly(glycidyl

methacrylate) (PGMA)

~54 (-C-), ~45 (-CH₂-),

~18 (-CH₃)

Glycidyl: -O-CH₂-:

~66, -CH-: ~51,

Epoxide CH₂: ~44;

Carbonyl: ~177

CDCl₃

Experimental Protocols
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra of polyethers,

based on standard laboratory practices.[1][2][3][4]

Sample Preparation

Dissolution: Dissolve 10-20 mg of the polymer sample in approximately 0.6-0.8 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on

the polymer's solubility.

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation. For

viscous solutions, slight warming may be necessary.

Transfer: Transfer the solution to a 5 mm NMR tube.
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¹H NMR Spectroscopy

Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient.

Parameters:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample

concentration.

Relaxation Delay (d1): A delay of 1-5 seconds is used to allow for full relaxation of the

protons.

Acquisition Time: Typically 2-4 seconds.

Referencing: The spectrum is referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Spectrometer: A spectrometer operating at 75-125 MHz for ¹³C is used.

Parameters:

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30

or similar).

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): A delay of 2-10 seconds is recommended.

Acquisition Time: Typically 1-2 seconds.

Referencing: The spectrum is referenced to the solvent peak.

Data Interpretation and Structural Insights
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The NMR data reveals key structural features of these polymers. For poly(allyl glycidyl ether),
the ¹H NMR spectrum clearly shows the characteristic signals of the allyl group at

approximately 4.0 ppm (-CH₂-), 5.9 ppm (=CH-), and 5.2 ppm (=CH₂).[5] The polymerization

temperature can induce isomerization of the allyl side chain to a cis-propenyl group, which is

identifiable by the appearance of new signals, notably a doublet around 1.6 ppm for the new

methyl group.

In comparison, poly(ethyl glycidyl ether) exhibits simpler side-chain signals corresponding to

the ethyl group, with a quartet around 3.5 ppm and a triplet around 1.2 ppm.[6] Poly(propylene

glycol) diglycidyl ether, being a derivative of polypropylene glycol, shows more complex

overlapping signals in the backbone region and a characteristic methyl doublet around 1.1

ppm.[7][8] Poly(glycidyl methacrylate) has a distinct methacrylate backbone with characteristic

signals for the α-methyl group (0.8-1.2 ppm) and the methylene protons of the backbone (1.8-

2.1 ppm), in addition to the signals from the glycidyl side chain.[9][10]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of polymers.
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Caption: General workflow for polymer analysis using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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